2-diazonio-5-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]sulfonylnaphthalen-1-olate
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Overview
Description
2-Diazonio-5-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]sulfonylnaphthalen-1-olate is a complex organic compound with a unique structure that combines diazonium, sulfonyl, and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-diazonio-5-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]sulfonylnaphthalen-1-olate typically involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine to form the diazonium salt. This is usually achieved by treating the amine with sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt is then coupled with a phenolic compound to form the azo compound. This step often requires a basic medium to facilitate the reaction.
Sulfonation: The resulting azo compound is sulfonated using sulfuric acid or chlorosulfonic acid to introduce the sulfonyl group.
Final Assembly: The final step involves the coupling of the sulfonated azo compound with a naphthalene derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-5-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]sulfonylnaphthalen-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution; nucleophiles like hydroxide or alkoxide for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with halogen or other nucleophilic groups.
Scientific Research Applications
2-Diazonio-5-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]sulfonylnaphthalen-1-olate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-diazonio-5-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]sulfonylnaphthalen-1-olate involves its interaction with specific molecular targets and pathways. The diazonium group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The sulfonyl group enhances the compound’s solubility and reactivity, facilitating its interaction with various biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Diazonio-5-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]sulfonylnaphthalen-1-olate: Similar in structure but with variations in the substituents on the naphthalene or phenyl rings.
Azo Compounds: Compounds containing the azo group (-N=N-) with different substituents.
Sulfonated Aromatic Compounds: Compounds with sulfonyl groups attached to aromatic rings.
Uniqueness
This compound is unique due to its combination of diazonium, sulfonyl, and naphthalene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C25H20N2O5S |
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Molecular Weight |
460.5 g/mol |
IUPAC Name |
2-diazonio-5-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]sulfonylnaphthalen-1-olate |
InChI |
InChI=1S/C25H20N2O5S/c1-25(2,16-6-10-18(28)11-7-16)17-8-12-19(13-9-17)32-33(30,31)23-5-3-4-21-20(23)14-15-22(27-26)24(21)29/h3-15H,1-2H3,(H-,28,29) |
InChI Key |
XOTIRTQGIFFPNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC4=C3C=CC(=C4[O-])[N+]#N |
Origin of Product |
United States |
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